-Fluorostyrene is a crucial starting material for the synthesis of diverse organic compounds due to its reactivity and the strategic placement of the fluorine group. Researchers utilize it to create:
The presence of the double bond (C=C) in 4-Fluorostyrene makes it a suitable substrate for studying catalyst behavior. Researchers employ it to:
4-Fluorostyrene is an organic compound with the molecular formula C₈H₇F. It is characterized by a vinyl group (styrene) substituted with a fluorine atom at the para position of the aromatic ring. This substitution significantly influences its chemical properties and reactivity. The compound is a colorless to pale yellow liquid that is flammable and has a boiling point of approximately 29-30 °C and a melting point of -34.5 °C .
Due to the presence of the fluorine atom, 4-fluorostyrene exhibits unique electronic properties compared to other styrene derivatives, making it an important compound in both synthetic chemistry and materials science.
Several methods are available for synthesizing 4-fluorostyrene:
4-Fluorostyrene finds applications in various fields:
Several compounds share structural similarities with 4-fluorostyrene. Here are some notable examples:
Compound | Molecular Formula | Key Differences |
---|---|---|
Styrene | C₈H₈ | No fluorine substituent; higher reactivity in electrophilic reactions. |
4-Methylstyrene | C₈H₈ | Methyl group increases hydrophobicity; different photochemical behavior. |
3-Fluorostyrene | C₈H₇F | Fluorine at meta position alters electronic distribution; different reactivity patterns. |
Vinyl Fluoride | C₂H₃F | Smaller structure; primarily used in polymer synthesis rather than as a monomer. |
The unique positioning of the fluorine atom at the para position gives 4-fluorostyrene distinct electronic and steric properties compared to its analogs. This positioning influences its reactivity in copolymerization and photo
Flammable